molecular formula C21H18ClNO5 B11328686 Ethyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11328686
M. Wt: 399.8 g/mol
InChI Key: RCPKKFIUERKZBP-UHFFFAOYSA-N
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Description

ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by its complex molecular structure, which includes a benzoxepine ring system substituted with a chloro and methoxy group, as well as an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-hydroxybenzyl alcohols and ortho-haloaryl ketones under basic conditions.

    Introduction of Substituents: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be performed using methanol in the presence of an acid catalyst.

    Amidation and Esterification: The amido group is introduced through an amidation reaction using an appropriate amine. .

Industrial Production Methods

Industrial production of ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives and related compounds:

    Similar Compounds: Benzoxepine derivatives with different substituents, such as 7-chloro-9-methoxy-1-benzoxepine-4-carboxamide, ethyl 2-(7-chloro-1-benzoxepine-4-amido)benzoate.

Properties

Molecular Formula

C21H18ClNO5

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl 2-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18ClNO5/c1-3-27-21(25)16-6-4-5-7-17(16)23-20(24)13-8-9-28-19-14(10-13)11-15(22)12-18(19)26-2/h4-12H,3H2,1-2H3,(H,23,24)

InChI Key

RCPKKFIUERKZBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2

Origin of Product

United States

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